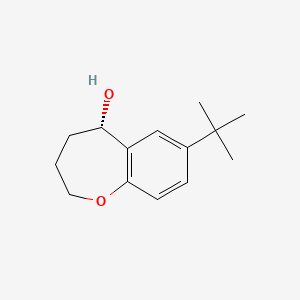

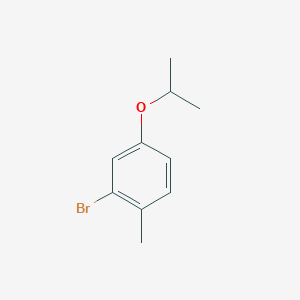

(5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

Overview

Description

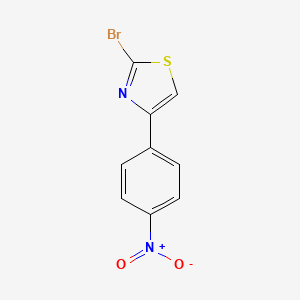

“(5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol” is a chemical compound with the CAS Number: 1423040-68-9 . It has a molecular weight of 220.31 .

Molecular Structure Analysis

The molecule contains a total of 37 bonds, including 17 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds . It also contains 1 six-membered ring, 1 seven-membered ring, 1 eleven-membered ring, 1 hydroxyl group, 1 secondary alcohol, and 1 aromatic ether .Physical And Chemical Properties Analysis

The compound has a molecular weight of 220.31 g/mol . It contains 20 Hydrogen atoms, 14 Carbon atoms, and 2 Oxygen atoms . The chemical formula of the compound can be written as: C14H20O2 .Scientific Research Applications

Synthesis and Pharmacological Potential

- The compound has been explored in the synthesis of muscarinic receptor antagonists, particularly targeting M3 receptors. This involves processes like base-promoted addition and ring-closing metathesis to prepare derivatives with potential pharmacological applications (Bradshaw et al., 2008).

Role in Total Synthesis of Cryptophycin-24

- It is a crucial component in the synthesis of cryptophycin-24 (Arenastatin A), a compound with significance in cancer research. The process involves key steps like Noyori reduction and Frater alkylation, demonstrating its utility in complex organic synthesis (Eggen et al., 2000).

Solid-Phase Preparation for GPCR-Targeted Scaffolds

- Solid-phase strategies utilize the compound for synthesizing benzazepine derivatives, which are vital in G-protein coupled receptor (GPCR) targeted drug development. This approach highlights its role in creating diverse pharmacologically active structures (Boeglin et al., 2007).

Development of Alpha-Sympathomimetic and Anorexigenic Agents

- The compound serves as a precursor in the synthesis of agents with alpha-sympathomimetic and anorexigenic activities. This demonstrates its importance in developing drugs that influence appetite and cardiovascular functions (Tandon et al., 2004).

Intermediary in Synthesis of Medicinal Compounds

- It acts as an intermediate in the synthesis of various medicinal compounds, illustrating its broad applicability in pharmaceutical chemistry. This includes its role in synthesizing benazepril hydrochloride, an ACE inhibitor (Hassan et al., 2007).

Contribution to Conformational Analysis and Odor Chemistry

- The compound's derivatives have been used in conformational analysis related to the synthesis of odoriferous compounds, specifically targeting the lily-of-the-valley-type odor. This reflects its versatility in fields beyond conventional pharmaceuticals (Yoshii et al., 2001).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name |

(5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-14(2,3)10-6-7-13-11(9-10)12(15)5-4-8-16-13/h6-7,9,12,15H,4-5,8H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNJGEBOJJBLVMS-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OCCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC2=C(C=C1)OCCC[C@@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazole-5-carboxamide](/img/structure/B1376493.png)